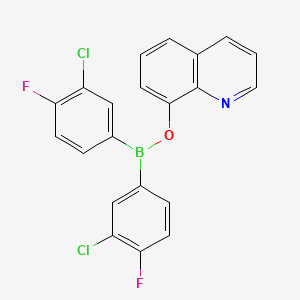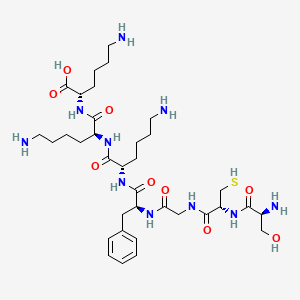![molecular formula C37H47BrO4 B12591022 4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate CAS No. 877163-42-3](/img/structure/B12591022.png)
4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate is a complex organic compound that belongs to the class of liquid crystal compounds. These compounds are known for their unique properties, which make them useful in various scientific and industrial applications. The structure of this compound includes a phenyl ring substituted with an octylbenzoyl group and a bromononylbenzoate group, which contributes to its distinctive characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate typically involves multiple steps, including esterification and bromination reactions. The process begins with the esterification of 4-hydroxybenzoic acid with 4-octylbenzoyl chloride in the presence of a base such as pyridine. This is followed by the bromination of the resulting ester with 9-bromononanoyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Esterification and Hydrolysis: The ester groups in the compound can undergo esterification and hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a suitable solvent.
Esterification and Hydrolysis: Acidic or basic catalysts are used to facilitate these reactions. For esterification, reagents like sulfuric acid or hydrochloric acid are common, while hydrolysis may involve sodium hydroxide or potassium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis of the ester groups can produce the corresponding carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex liquid crystal compounds and polymers.
Biology: The compound’s unique structure makes it useful in studying membrane dynamics and interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable liquid crystal phases.
Industry: It is used in the development of advanced materials for electronic displays and sensors.
Mecanismo De Acción
The mechanism of action of 4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate involves its ability to form liquid crystal phases. These phases exhibit unique optical and electrical properties, which are exploited in various applications. The compound interacts with other molecules through van der Waals forces and hydrogen bonding, leading to the formation of ordered structures. These interactions are crucial for its function in electronic displays and other applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[4-(Decyloxy)benzoyl]oxy}phenyl 4-(Decyloxy)benzoate
- 4-Pentylphenyl 4-(octyloxy)benzoate
- 4-(Pentyloxy)phenyl 4-(octyloxy)benzoate
Uniqueness
4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate is unique due to the presence of both an octylbenzoyl group and a bromononylbenzoate group. This combination imparts distinct liquid crystal properties, making it particularly useful in applications requiring specific optical and electrical characteristics. Compared to similar compounds, it offers enhanced stability and versatility in forming liquid crystal phases.
Propiedades
Número CAS |
877163-42-3 |
|---|---|
Fórmula molecular |
C37H47BrO4 |
Peso molecular |
635.7 g/mol |
Nombre IUPAC |
[4-[4-(9-bromononyl)benzoyl]oxyphenyl] 4-octylbenzoate |
InChI |
InChI=1S/C37H47BrO4/c1-2-3-4-5-9-12-15-30-17-21-32(22-18-30)36(39)41-34-25-27-35(28-26-34)42-37(40)33-23-19-31(20-24-33)16-13-10-7-6-8-11-14-29-38/h17-28H,2-16,29H2,1H3 |
Clave InChI |
SMNPHLKJAMZRSB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)CCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


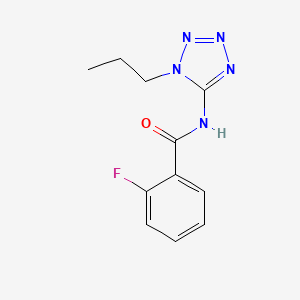
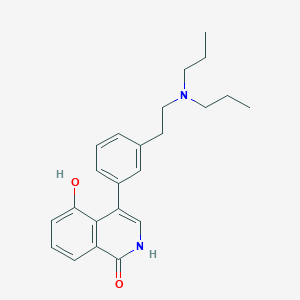

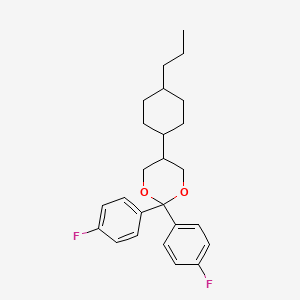
![7-(4-Methoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12590969.png)
![2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide](/img/structure/B12590971.png)
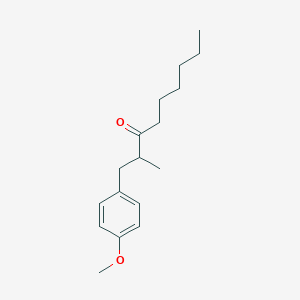
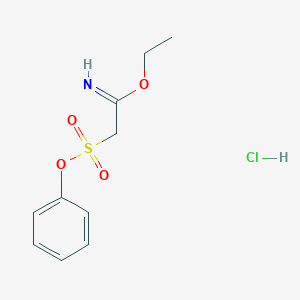
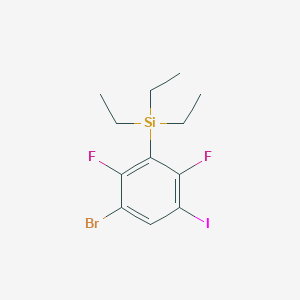
![4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B12590993.png)

![Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12591002.png)
